Methyl 3-(3-propylureido)thiophene-2-carboxylate
CAS No.:
Cat. No.: VC9758284
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O3S |
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Molecular Weight | 242.30 g/mol |
IUPAC Name | methyl 3-(propylcarbamoylamino)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C10H14N2O3S/c1-3-5-11-10(14)12-7-4-6-16-8(7)9(13)15-2/h4,6H,3,5H2,1-2H3,(H2,11,12,14) |
Standard InChI Key | CICSWMJHWXQJBN-UHFFFAOYSA-N |
SMILES | CCCNC(=O)NC1=C(SC=C1)C(=O)OC |
Canonical SMILES | CCCNC(=O)NC1=C(SC=C1)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a thiophene ring substituted at the 2-position with a methyl ester (–COOCH₃) and at the 3-position with a 3-propylureido group (–NH–C(=O)–NH–CH₂CH₂CH₃). The ureido moiety introduces both hydrogen-bond donor (N–H) and acceptor (C=O) sites, which are critical for intermolecular interactions. Comparative analysis of methyl 3-aminothiophene-2-carboxylate suggests that replacing the amine group with a propylureido substituent would increase molecular polarity and steric bulk, potentially altering crystallization behavior and solubility .
Table 1: Structural comparison with related thiophene derivatives
Synthesis and Reactivity
Proposed Synthetic Routes
The synthesis of methyl 3-(3-propylureido)thiophene-2-carboxylate can be inferred from methodologies used for analogous ureido-thiophenes . A plausible two-step approach involves:
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Amination: Preparation of methyl 3-aminothiophene-2-carboxylate via cyclization of methyl thioglycolate with 2-chloroacrylonitrile, as described in Synthetic Communications .
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Ureido Formation: Reaction of the amine intermediate with propyl isocyanate (CH₃CH₂CH₂–N=C=O) under anhydrous conditions. This step parallels the synthesis of 4-aminothienyl ureas, where hydrazonoyl chlorides are employed as coupling agents .
Table 2: Reaction conditions for ureido functionalization
Parameter | Details | Reference |
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Solvent | Dichloromethane or tetrahydrofuran | |
Catalyst | Triethylamine (base) | |
Temperature | 0–25°C (room temperature) | |
Yield Optimization | Slow addition of isocyanate to amine |
Reactivity Profile
The ureido group’s nucleophilic nitrogen atoms may participate in further reactions, such as:
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Acylation: Formation of bis-ureas via reaction with acyl chlorides.
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Cyclization: Intramolecular reactions to generate thienopyrimidinones, a class of compounds with reported bioactivity .
Physicochemical Properties
Predicted Properties
Extrapolating from methyl 3-aminothiophene-2-carboxylate (m.p. 62–64°C) and methyl 3-hydroxythiophene-2-carboxylate (m.p. 38–43°C) , the target compound’s melting point is anticipated to range between 80–100°C due to enhanced hydrogen bonding. Solubility in polar solvents (e.g., DMSO, methanol) is expected to exceed that of non-ureido analogs, while logP calculations suggest moderate lipophilicity (estimated logP = 1.8–2.2) .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and urea), ~3350 cm⁻¹ (N–H stretch) .
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NMR: Thiophene ring protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), propyl chain (δ 0.9–1.6 ppm) .
Computational Insights
Hydrogen-Bonding Networks
Density functional theory (DFT) simulations of methyl 3-aminothiophene-2-carboxylate reveal S(6) motifs from N–H⋯O interactions . Introducing the ureido group is predicted to create extended chains via N–H⋯O and N–H⋯N bonds, analogous to the helical chains observed in related structures .
Table 3: Predicted hydrogen-bond parameters (DFT)
Interaction | Distance (Å) | Angle (°) | Energy (kcal/mol) |
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N–H⋯O (urea–ester) | 2.85–3.10 | 155–160 | -5.2 to -6.8 |
N–H⋯S (urea–thiophene) | 3.40–3.60 | 145–150 | -3.0 to -4.5 |
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